5-Bromo-2-methyl-2-pentene (CAS 2270-59-9), commonly referred to as homoprenyl bromide, is a trisubstituted alkenyl halide utilized primarily as a C6 building block in the synthesis of complex terpenoids, sesquiterpenoids, and functionalized natural products . Featuring an isolated double bond and a primary bromide leaving group, it serves as a highly efficient electrophile for Grignard reagent formation, enolate alkylations, and the assembly of radical cascade cyclization precursors [1]. Commercially supplied as a stabilized liquid (typically 97% purity), it balances high nucleophilic substitution reactivity with sufficient shelf stability when stored at 2–8°C, making it a critical precursor for extending terpene chains beyond the standard five-carbon isoprene unit .
Substituting 5-bromo-2-methyl-2-pentene with its closest C5 analog, prenyl bromide, fundamentally alters the carbon skeleton, resulting in truncated intermediates that fail to undergo target-specific ring closures or match natural product architectures [1]. Furthermore, substituting the bromide with homoprenyl chloride significantly retards alkylation kinetics due to the higher bond dissociation energy of the C-Cl bond, often necessitating harsh heating or the addition of iodide catalysts that can degrade sensitive enolates [2]. Conversely, while homoprenyl iodide offers superior reactivity, it is prone to rapid photolytic and thermal degradation during storage; thus, the bromide remains the optimal procurement choice for balancing shelf-life with direct synthetic utility in complex total syntheses [1].
In the total synthesis of complex sesquiterpenoids such as penifulvin A and garcibracteatone, the exact carbon chain length of the alkylating agent dictates the success of subsequent cyclizations [1]. While prenyl bromide (C5) is a ubiquitous building block, it yields an intermediate that is one methylene unit too short for the required 7-endo-trig or meta-photocycloaddition cascades. Procurement of 5-bromo-2-methyl-2-pentene provides the precise C6 homoprenyl chain required to form the correct spirocyclic or fenestrane frameworks, directly enabling the synthesis of these targets where the C5 analog yields 0% of the desired framework [1].
| Evidence Dimension | Suitability for target fenestrane/spirocyclic ring closure |
| Target Compound Data | Enables successful target cyclization (e.g., penifulvin A skeleton) |
| Comparator Or Baseline | Prenyl bromide (C5 analog) / Yields structurally incorrect truncated intermediates (0% target yield) |
| Quantified Difference | Absolute requirement of the C6 chain for specific terpenoid architectures |
| Conditions | Enolate alkylation followed by radical or photochemical cyclization cascades |
Buyers targeting specific sesquiterpenoids must procure the homoprenyl derivative, as standard prenyl reagents cannot substitute for the required carbon chain length.
For the alkylation of sensitive enolates or dianions, the choice of halide is critical. 5-Bromo-2-methyl-2-pentene acts as a highly efficient electrophile, typically achieving high yields (>70-80%) in standard conditions (LDA, THF, -78°C to rt) [1]. In contrast, class-level reactivity principles dictate that the corresponding homoprenyl chloride exhibits significantly slower reaction kinetics, often requiring prolonged heating or in situ Finkelstein conditions (addition of NaI) which can lead to side reactions or degradation of the enolate [2]. The bromide provides the optimal balance, avoiding the need for additional catalytic steps.
| Evidence Dimension | Alkylation efficiency and condition mildness |
| Target Compound Data | High yields (>70%) under standard low-temperature enolate alkylation |
| Comparator Or Baseline | Homoprenyl chloride / Requires forcing conditions or halide exchange catalysts |
| Quantified Difference | Eliminates the need for elevated temperatures or secondary catalysts |
| Conditions | Lithium enolate alkylation in THF at low to ambient temperatures |
Procuring the bromide form streamlines synthetic workflows and protects sensitive intermediates from harsh reaction conditions.
While homoprenyl iodide is occasionally required for highly demanding cross-coupling reactions, it is notoriously unstable, degrading rapidly upon exposure to light and ambient temperatures[1]. 5-Bromo-2-methyl-2-pentene is highly stable when stored at 2-8°C, maintaining >97% purity over extended periods . Consequently, industrial and academic buyers procure the bromide as the stable primary inventory item, which can either be used directly for Grignard formation and alkylations, or converted quantitatively to the iodide via a Finkelstein reaction immediately prior to use if extreme reactivity is required [1].
| Evidence Dimension | Long-term storage stability and handling |
| Target Compound Data | Stable for months at 2-8°C with minimal degradation |
| Comparator Or Baseline | 5-Iodo-2-methyl-2-pentene / Rapid photolytic and thermal degradation |
| Quantified Difference | Significantly extended shelf-life and reduced handling precautions |
| Conditions | Standard laboratory storage and inventory management |
The bromide salt is the most practical procurement choice for inventory, offering a reliable balance of shelf stability and synthetic versatility.
Essential for introducing the homoprenyl moiety in the synthesis of complex natural products like penifulvin A, gymnodimine, and garcibracteatone, where precise carbon chain length is non-negotiable for subsequent cyclizations [1].
Used to generate homoprenylmagnesium bromide for nucleophilic addition to aldehydes, ketones, and epoxides, facilitating the rapid assembly of extended terpene architectures without the degradation issues associated with iodides[2].
Acts as a critical alkylating agent to build precursors for advanced radical or photochemical cyclizations, enabling the construction of highly fused or spirocyclic ring systems in advanced materials and pharmaceutical intermediates[3].
Flammable;Irritant